N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide
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Overview
Description
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate aldehyde and a guanidine derivative under acidic conditions.
Dimethylation: The dimethylation of the pyrimidine ring is achieved using dimethylamine in the presence of a suitable catalyst.
Coupling with 4-Ethylbenzoyl Chloride: The final step involves the coupling of the dimethylaminopyrimidine with 4-ethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: The compound is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Dimethylaminopyridine (DMAP): A derivative of pyridine with similar dimethylamino functionality.
N-(2-chloropyrimidin-4-yl)-N,2,3-dimethyl-2H-indazol-6-amine: Another pyrimidine derivative with different substituents.
Uniqueness
N-[2-(Dimethylamino)-4,6-dimethylpyrimidin-5-YL]-4-ethylbenzamide is unique due to its specific combination of the dimethylamino group and the 4-ethylbenzamide moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl]-4-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-6-13-7-9-14(10-8-13)16(22)20-15-11(2)18-17(21(4)5)19-12(15)3/h7-10H,6H2,1-5H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLNKYQZNXNRTCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC2=C(N=C(N=C2C)N(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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